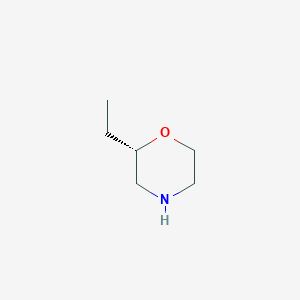

(S)-2-Ethylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-ethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNFMQJLAOONTP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649703 | |

| Record name | (2S)-2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-14-8 | |

| Record name | Morpholine, 2-ethyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Ethylmorpholine CAS number 74572-14-8

An In-Depth Technical Guide to (S)-2-Ethylmorpholine (CAS: 74572-14-8) for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold—a molecular framework that consistently appears in biologically active compounds.[1] Its unique combination of a secondary amine and an ether functional group within a six-membered ring imparts favorable physicochemical properties to drug candidates.[2] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all critical parameters for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles.[3] Specifically, it is a valuable component in the design of drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier (BBB) is a formidable challenge.[3][4]

This guide focuses on a specific, high-value derivative: This compound (CAS: 74572-14-8) . As a chiral building block, the stereochemical purity of this compound is paramount. The (S)-enantiomer offers a precise three-dimensional arrangement that can be crucial for selective interaction with biological targets, minimizing off-target effects and enhancing therapeutic efficacy. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its synthesis, analytical characterization, applications, and safe handling.

Physicochemical and Structural Properties

This compound is a colorless to light yellow liquid under standard conditions.[5][6] Its structural and physical properties are fundamental to its application as a synthetic building block. The presence of a stereocenter at the C2 position necessitates stringent control over its enantiomeric purity during synthesis and quality control.

| Property | Value | References |

| CAS Number | 74572-14-8 | [7][8][9] |

| Molecular Formula | C₆H₁₃NO | [5][7][9] |

| Molecular Weight | 115.17 g/mol | [5][10][11][12] |

| Appearance | Liquid (usually colorless to light yellow) | [5][6] |

| Boiling Point | ~161-163 °C | [5] |

| Density | ~0.92 g/cm³ | [5] |

| Solubility | Miscible in water | [5] |

| Storage | Inert atmosphere, room temperature, protected from light | [7] |

Structural Representation:

(Caption: The chemical structure of this compound, highlighting the chiral center at the C2 position.)

Enantioselective Synthesis

The synthesis of 2-substituted chiral morpholines presents a significant challenge due to the steric hindrance and electronic properties near the oxygen atom.[13][14] Among the various strategies, asymmetric hydrogenation of a dehydromorpholine precursor has emerged as a highly efficient and scalable method for producing this compound with excellent enantioselectivity.[13][15][16]

Protocol 1: Asymmetric Hydrogenation of N-protected 2-Ethyl-5,6-dihydro-4H-1,4-oxazine

This protocol is a self-validating system for achieving high enantiomeric excess (ee). The choice of a rhodium complex with a large-bite-angle bisphosphine ligand (e.g., SKP) is critical; this specific catalyst geometry creates a chiral pocket that effectively differentiates between the two prochiral faces of the substrate's double bond, leading to the preferential formation of the (S)-enantiomer.[13]

Methodology:

-

Substrate Preparation: Synthesize the N-protected 2-ethyl-5,6-dihydro-4H-1,4-oxazine precursor through established organic chemistry methods. The choice of the nitrogen protecting group (e.g., Boc, Cbz) can influence reactivity and must be optimized.

-

Catalyst Preparation: In an inert atmosphere (glovebox), dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand in a degassed solvent like methanol or dichloromethane.

-

Hydrogenation Reaction:

-

Charge a high-pressure reactor with the dehydromorpholine substrate and the prepared catalyst solution.

-

Purge the reactor multiple times with hydrogen gas.

-

Pressurize the reactor to the optimized pressure (e.g., 30-50 atm H₂).[15]

-

Stir the reaction at room temperature for 12-24 hours, monitoring for completion via TLC or GC.

-

-

Workup and Purification:

-

Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the N-protected this compound.

-

-

Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., acid treatment for Boc) to yield the final this compound product.

Caption: Workflow for the synthesis of this compound.

Analytical Methodologies for Quality Control

For a chiral building block intended for drug development, rigorous quality control is non-negotiable. The analytical workflow must confirm not only the identity and purity but, most critically, the enantiomeric excess of the final product.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

The principle of this method relies on a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The two enantiomers of this compound form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference results in different retention times, allowing for their separation and quantification.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase. Derivatization with a UV-active agent may be necessary if the compound lacks a chromophore.

-

Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is typical. The exact ratio must be optimized for baseline separation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength (e.g., 210 nm).

-

-

Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.

Caption: A typical quality control workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

The morpholine ring is a powerful tool for medicinal chemists to fine-tune drug properties.[1] this compound provides a chiral entry point into this valuable chemical space.

-

Modulation of PK/PD Properties: The weak basicity of the morpholine nitrogen (pKa of the conjugate acid is ~8.5) allows for protonation at physiological pH, enhancing aqueous solubility. The oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure contributes to favorable interactions with biological targets and can improve brain permeability.[3]

-

CNS Drug Discovery: The ability to improve BBB penetration makes morpholine-containing compounds highly attractive for treating CNS disorders. They are key components in drugs developed for mood disorders, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's.[3][4] For instance, derivatives of 2,5-dimethylmorpholine have been developed as highly potent and brain-penetrant inhibitors of the LRRK2 kinase, a key target in Parkinson's disease.[4]

-

Oncology: In cancer therapy, the morpholine moiety has been incorporated into numerous kinase inhibitors. For example, it is present in Gefitinib (Iressa), an EGFR inhibitor, and is explored in PI3K/mTOR inhibitors designed to be brain-penetrant for the treatment of CNS tumors.[2][3]

-

Antimicrobials: The antibiotic Linezolid, which contains a morpholine ring, is a critical treatment for drug-resistant Gram-positive bacterial infections.[2]

| Drug / Candidate | Therapeutic Area | Role of Morpholine Moiety | Reference |

| Reboxetine | Antidepressant | Core scaffold, influences norepinephrine reuptake inhibition | [17] |

| Gefitinib | Anticancer | Solubilizing group, interacts with kinase active site | [2] |

| Linezolid | Antibiotic | Essential part of the pharmacophore for protein synthesis inhibition | [2] |

| Rivaroxaban | Anticoagulant | Key structural element for binding to Factor Xa | [17] |

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data from related morpholine compounds indicate that it should be handled as a hazardous chemical. It is classified as an irritant and may cause skin, eye, and respiratory system damage.[11][12]

GHS Hazard Information (based on 2-Ethylmorpholine racemate):

| Pictogram | Hazard Class | Hazard Statement |

| Corrosive, Irritant | Skin Irritation (Category 2) | H315: Causes skin irritation |

| Corrosive | Serious Eye Damage (Category 1) | H318: Causes serious eye damage |

| Irritant | STOT SE (Category 3) | H335: May cause respiratory irritation |

Protocol 3: Standard Operating Procedure for Safe Handling

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.[18]

-

Lab Coat: A standard laboratory coat is required.

-

-

Handling: Avoid direct contact with skin and eyes.[19] Keep away from heat, sparks, and open flames.[5] Use non-sparking tools.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.[18][19] Evacuate the area for larger spills.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from oxidizing agents and acids.[5][20]

Conclusion

This compound is more than just a chemical reagent; it is a key enabling technology for the development of advanced therapeutics. Its defined stereochemistry, coupled with the beneficial properties of the morpholine scaffold, provides medicinal chemists with a powerful building block to address complex challenges in drug design, particularly in the demanding fields of neuroscience and oncology. A thorough understanding of its enantioselective synthesis, rigorous analytical characterization, and safe handling procedures is essential for unlocking its full potential in the pursuit of novel medicines. As research continues, the application of this compound and its derivatives is poised to expand, reinforcing the enduring importance of chiral building blocks in modern drug discovery.[1]

References

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14232–14238. [Link][13]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link][15]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. RSC Publications. [Link][14]

-

Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link][16]

-

Royal Society of Chemistry. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link][21]

-

Bouling Chemical Co., Limited. (n.d.). (2S)-2-Ethylmorpholine Manufacturer & Supplier China. bouling-chem.com. [Link][5]

-

Next Peptide. (n.d.). This compound CAS 74572-14-8. [Link][8]

-

LookChem. (n.d.). (2S)-2-Ethylmorpholine CAS 74572-14-8. [Link][9]

-

PubChem. (n.d.). 2-Ethylmorpholine. National Institutes of Health. [Link][11]

-

OSHA. (2003). Morpholine. United States Department of Labor. [Link][22]

-

Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link][17]

-

Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(12), 2145–2170. [Link][3]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][1]

-

Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link][23]

-

Alpha Chemical Co. (2023). Uncovering The Benefits and Risks of Morpholine. [Link][24]

-

Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link][4]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (2S)-2-Ethylmorpholine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [chemheterocycles.com]

- 6. 2-ETHYLMORPHOLINE CAS#: 52769-10-5 [m.chemicalbook.com]

- 7. 74572-14-8|this compound|BLD Pharm [bldpharm.com]

- 8. 74572-14-8 | this compound | Next Peptide [nextpeptide.com]

- 9. (2S)-2-Ethylmorpholine | 74572-14-8 [chemnet.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. 2-Ethylmorpholine | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-ethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. cdnisotopes.com [cdnisotopes.com]

- 20. fishersci.com [fishersci.com]

- 21. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. osha.gov [osha.gov]

- 23. sciencescholar.us [sciencescholar.us]

- 24. alphachem.biz [alphachem.biz]

Introduction: The Significance of the Morpholine Scaffold and Chirality

An In-Depth Technical Guide to (S)-2-Ethylmorpholine for Advanced Research

This guide provides an in-depth technical examination of this compound, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Moving beyond its fundamental properties, this document elucidates the strategic importance of its stereochemistry, methods for its synthesis and analysis, and its role as a valuable building block in medicinal chemistry.

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties, metabolic stability, and its presence in numerous approved drugs.[1][2] This six-membered heterocycle, containing both an ether and a secondary amine functional group, imparts improved aqueous solubility and pharmacokinetic profiles to parent molecules.[3][4] When substituents are introduced, as in 2-Ethylmorpholine, stereoisomerism becomes a critical consideration.

The two enantiomers of 2-Ethylmorpholine, (S) and (R), possess identical physical properties in a non-chiral environment but can exhibit profoundly different biological activities, potencies, and toxicities.[5] This is because biological systems, such as enzymes and receptors, are inherently chiral. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual enantiomers in chiral drug candidates, making the study of specific isomers like this compound essential for modern drug discovery.[5] This guide focuses specifically on the (S)-enantiomer, detailing its core properties and the methodologies required for its synthesis and characterization.

Core Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its physicochemical characteristics. The molecular weight of this compound, a key determinant in reaction stoichiometry and formulation, is 115.17 g/mol .[6][7]

Below is a summary of its key identifiers and properties.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 115.17 g/mol | [6][7] |

| Molecular Formula | C₆H₁₃NO | [6][7] |

| CAS Number | 74572-14-8 | [8] |

| Appearance | Liquid (typically) | [9] |

| Boiling Point | ~161 - 163 °C | [9] |

| Density | ~0.92 g/cm³ | [9] |

| Solubility in Water | Miscible | [9] |

| SMILES String | CCC1CNCCO[C@H]1 | [6] |

| InChI Key | RGNFMQJLAOONTP-LURJTMIESA-N | [8] |

Molecular Structure

The structure of this compound features a morpholine ring with an ethyl group at the C2 position, creating a stereogenic center.

Caption: 2D representation of this compound.

Synthesis and Enantioselective Control

The synthesis of substituted morpholines can be achieved through various routes, often starting from 1,2-amino alcohols.[10][11] A common challenge is controlling the stereochemistry to produce a single enantiomer. The typical workflow involves either an asymmetric synthesis that directly yields the desired enantiomer or the synthesis of a racemic mixture followed by chiral resolution.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. 2-Ethylmorpholine | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-ETHYLMORPHOLINE | 52769-10-5 [m.chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. (2S)-2-Ethylmorpholine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [chemheterocycles.com]

- 10. Morpholine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereoselective Synthesis of (S)-2-Ethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Ethylmorpholine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance their efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereoselective synthesis of this compound, with a primary focus on a modern and efficient approach starting from the chiral pool. It delves into the causal reasoning behind experimental choices, offers detailed, step-by-step protocols, and compares various synthetic strategies to provide researchers with a thorough understanding of the available methodologies. This guide is intended to be a practical resource for scientists engaged in pharmaceutical research and development, offering field-proven insights to facilitate the synthesis of this important chiral morpholine derivative.

Introduction: The Significance of this compound in Drug Discovery

The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a stereocenter, as in this compound, allows for precise three-dimensional interactions with biological targets, which can lead to improved potency and selectivity of drug candidates. The ethyl group at the C-2 position can modulate lipophilicity and steric interactions, making this compound a versatile synthon for the development of novel therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases.[1]

The stereospecific synthesis of this compound is therefore of critical importance. The ability to produce this compound in high enantiomeric purity is essential to avoid the potential for off-target effects or reduced efficacy that can arise from the presence of the corresponding (R)-enantiomer. This guide will focus on practical and robust methods to achieve this synthetic goal.

Recommended Synthetic Strategy: A Chiral Pool Approach from (S)-2-Aminobutanol

The most direct and reliable strategy for the synthesis of this compound is a "chiral pool" approach, which utilizes a readily available, enantiopure starting material to ensure the desired stereochemistry in the final product. For this purpose, (S)-2-aminobutanol is the ideal precursor. This amino alcohol can be sourced commercially or synthesized from the natural amino acid (S)-2-aminobutyric acid. This strategy is advantageous as it obviates the need for chiral separations or complex asymmetric catalysis in the final stages of the synthesis.

A recently developed, green, and highly efficient two-step protocol for the synthesis of morpholines from 1,2-amino alcohols provides a superior alternative to traditional methods.[2][3][4] This modern approach involves the selective N-monoalkylation of the primary amine with ethylene sulfate, followed by a base-mediated intramolecular cyclization. This method avoids the use of protecting groups and harsh reducing agents, such as borane or aluminum hydrides, which are common in older multi-step syntheses that proceed via a morpholinone intermediate.[4]

Retrosynthetic Analysis

The retrosynthetic analysis for the recommended approach is illustrated below. This compound is disconnected at the N4-C5 and O1-C6 bonds, leading back to the key intermediate, N-(2-hydroxyethyl)-(S)-2-aminobutanol, which is formed from (S)-2-aminobutanol and a two-carbon electrophile.

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of (S)-2-Ethylmorpholine

Abstract

(S)-2-Ethylmorpholine is a valuable chiral building block in medicinal chemistry, forming the core of numerous biologically active compounds. The stereocenter at the C2 position is often critical for pharmacological activity, making enantioselective synthesis a key challenge. This guide provides an in-depth analysis of the primary synthetic strategies and starting materials for accessing this compound. We will explore methodologies rooted in the chiral pool, leveraging naturally occurring stereochemistry, as well as state-of-the-art asymmetric catalytic approaches that construct the desired stereocenter with high fidelity. Each section explains the causal chemistry behind the transformations, provides field-proven experimental protocols, and presents a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its unique combination of a basic nitrogen atom and an ether oxygen allows it to engage in various biological interactions while imparting favorable physicochemical properties such as aqueous solubility. When substituted at the C2 or C3 position, a stereocenter is introduced, and the biological activity of the resulting enantiomers can differ dramatically. This compound represents a synthetically accessible and medicinally relevant example of such a chiral scaffold. The primary challenge lies not in the construction of the morpholine ring itself, but in the precise, scalable, and economical control of the (S)-stereochemistry at the C2 position.

This guide will focus on two principal strategies for achieving this goal:

-

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.

-

Asymmetric Catalysis: Creating the stereocenter during the synthesis using a chiral catalyst.

Chiral Pool Synthesis: Building from Enantiopure Amino Alcohols

The most direct and conceptually simple approach to this compound is to begin with a starting material that already contains the required stereocenter. (S)-2-aminobutan-1-ol is the ideal precursor, as it possesses the correct carbon skeleton and absolute stereochemistry. The synthetic challenge is then reduced to forming the morpholine ring by introducing the remaining -CH₂CH₂O- fragment.

Mechanism and Rationale

This strategy relies on a double alkylation of the starting amino alcohol. The key transformation is an intramolecular cyclization that forms the final ring. A common modern approach involves a one- or two-step annulation using a reagent that can deliver a two-carbon unit with two electrophilic sites (or one that can be unmasked).

A highly efficient method utilizes ethylene sulfate as a "two-carbon linchpin".[1][2] The synthesis proceeds via two sequential SN2 reactions:

-

N-Alkylation: The primary amine of (S)-2-aminobutan-1-ol acts as a nucleophile, attacking one of the methylene carbons of ethylene sulfate and opening the cyclic sulfate. This step is highly selective for the more nucleophilic amine over the hydroxyl group.

-

O-Alkylation (Intramolecular Cyclization): The resulting intermediate contains a terminal sulfate ester. In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide performs an intramolecular SN2 reaction, displacing the sulfate leaving group to close the six-membered morpholine ring.

This redox-neutral protocol is advantageous due to its use of inexpensive reagents and high atom economy.[1]

Experimental Protocol: Synthesis from (S)-2-aminobutan-1-ol and Ethylene Sulfate

This protocol is adapted from a general procedure for morpholine synthesis.[1][2]

Step 1: N-(2-hydroxybutyl)ethanesulfonic acid formation

-

To a solution of (S)-2-aminobutan-1-ol (1.0 equiv.) in a suitable solvent such as acetonitrile, add ethylene sulfate (1.05 equiv.).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

-

Upon completion, the intermediate is typically carried forward without purification.

Step 2: Base-mediated Cyclization

-

Cool the reaction mixture to 0 °C.

-

Add a strong, non-nucleophilic base such as potassium tert-butoxide (tBuOK, 2.2 equiv.) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-8 hours until the cyclization is complete.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Workflow Diagram: Chiral Pool Synthesis

Caption: Workflow for the synthesis of this compound from a chiral amino alcohol.

Asymmetric Catalysis: Hydrogenation of a Dehydromorpholine Precursor

An alternative, highly powerful strategy is to construct the morpholine ring first in an achiral or prochiral form, and then introduce the stereocenter in a subsequent enantioselective step. Asymmetric hydrogenation is one of the most robust and scalable methods for achieving this.[3][4]

Mechanism and Rationale

This approach involves the synthesis of a 2-ethyl-dehydromorpholine, which contains a carbon-carbon double bond within the ring. This unsaturated heterocycle is then subjected to hydrogenation in the presence of a chiral transition metal catalyst, typically a rhodium complex coordinated to a chiral bisphosphine ligand.[5][6]

The key to success lies in the catalyst's ability to coordinate to the double bond and deliver hydrogen selectively to one face of the molecule, thereby generating one enantiomer in excess. The choice of the chiral ligand is paramount, as its three-dimensional structure dictates the stereochemical outcome of the reaction.[3][7] This method offers high efficiency and can deliver products with exceptional enantiomeric purity (up to 99% ee).[4][5]

The synthesis of the dehydromorpholine precursor itself can be achieved through various routes, often starting from simpler, achiral materials like an amino alcohol and a keto-ester, followed by cyclization and elimination.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative procedure for the key enantioselective step.[3][5]

Step 1: Catalyst Preparation

-

In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(cod)₂]SbF₆, 1.0 mol%) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%).

-

Add a degassed solvent, such as dichloromethane (DCM), and stir for 15-30 minutes to allow for complex formation.

Step 2: Hydrogenation Reaction

-

In a separate flask, dissolve the N-protected 2-ethyl-dehydromorpholine substrate (1.0 equiv.) in degassed DCM.

-

Transfer the substrate solution to a high-pressure autoclave that has been purged with argon or nitrogen.

-

Add the prepared catalyst solution to the autoclave via cannula.

-

Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-50 atm H₂).

-

Stir the reaction at room temperature for 12-24 hours.

-

Carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by flash column chromatography. The N-protecting group (e.g., Cbz or Boc) can be removed in a subsequent step if the free amine is desired.

Workflow Diagram: Asymmetric Hydrogenation Route

Caption: Workflow for asymmetric synthesis of this compound via hydrogenation.

Other Synthetic Strategies: Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds and is a cornerstone of amine synthesis.[8][9] An intramolecular version of this reaction can be a powerful strategy for forming heterocyclic rings, including morpholines.[8][10]

This approach would typically involve a linear precursor containing both an amine and a carbonyl group (or a masked carbonyl like an acetal). Upon unmasking the aldehyde or ketone, it forms an intermediate iminium ion with the amine, which is then reduced in situ by a hydride reagent (e.g., NaBH₃CN or NaBH(OAc)₃) to form the cyclic amine.[9][11] The stereochemistry can be controlled by starting with a chiral precursor that contains the ethyl-substituted stereocenter.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as the availability of starting materials, required scale, cost, and the desired enantiomeric purity.

| Synthetic Strategy | Key Starting Material | Key Transformation | Typical Yield | Typical ee% | Advantages | Disadvantages |

| Chiral Pool | (S)-2-aminobutan-1-ol | Annulation / Cyclization | Good to Excellent | >99% | Stereochemistry is pre-defined; conceptually simple; robust reactions. | Dependent on the availability and cost of the chiral starting material. |

| Asymmetric Hydrogenation | Dehydromorpholine | Enantioselective Hydrogenation | Excellent | 90% to >99%[4][5] | High enantioselectivity; scalable; starts from simpler, achiral precursors. | Requires multi-step synthesis of the substrate; uses expensive catalysts and high-pressure equipment. |

| Intramolecular Reductive Amination | Chiral amino-aldehyde | Reductive Cyclization | Moderate to Good | >99% | Utilizes common and reliable reactions; mild conditions. | Requires synthesis of the linear precursor; potential for side reactions. |

Conclusion

The synthesis of this compound can be approached from multiple strategic starting points. For laboratory-scale synthesis where the chiral precursor is readily available, the chiral pool approach offers the most direct and reliable route, guaranteeing the desired absolute stereochemistry. For larger-scale industrial applications where cost and the availability of chiral feedstocks are major concerns, developing an asymmetric catalytic route like hydrogenation is often superior. It allows for the use of cheaper, achiral starting materials and can provide exceptionally high enantiomeric purity. Researchers and drug development professionals should evaluate the trade-offs between starting material cost, operational complexity, and scalability to select the most appropriate pathway for their objectives.

References

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]2]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[12]

-

The Journal of Organic Chemistry. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications.[13]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066.[4][5][6]

-

Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure.[14]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[15]

-

National Institutes of Health. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC.[3]

-

ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines.[7]

-

RSC Publishing. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.[4]

-

Wikipedia. (n.d.). Reductive amination.[8]

-

Google Patents. (n.d.). WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt.[16]

-

National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.[17]

-

National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC.[18]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[9]

-

ACS Publications. (1939). alpha, omega-Amino Alcohols. II. Morpholino Alcohols. Derivatives of Morpholine. II. Journal of the American Chemical Society.[19]

-

ResearchGate. (n.d.). Biological relevance and synthesis of C-substituted morpholine derivatives.[20]

-

PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.[10]

-

Chemical Science. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines.[6]

-

ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[1]

-

YouTube. (2025). Reductive Amination | Synthesis of Amines.[11]

-

Google Patents. (n.d.). EP1501802B1 - Process for the preparation of quinoline derivatives.[21]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Morpholine synthesis [organic-chemistry.org]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google Patents [patents.google.com]

- 17. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. EP1501802B1 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of Morpholine Derivatives

Abstract

The morpholine ring is a six-membered saturated heterocycle containing both nitrogen and oxygen atoms. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, have established it as a "privileged scaffold" in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine-containing compounds. We delve into the mechanisms of action, structure-activity relationships (SAR), and key clinical examples across major therapeutic areas, including oncology, infectious diseases, and inflammation. Detailed experimental protocols for assessing cytotoxicity and antimicrobial efficacy are provided, alongside quantitative data and visual diagrams of key signaling pathways to offer researchers, scientists, and drug development professionals a thorough resource for leveraging this versatile scaffold in modern drug discovery.

Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

Morpholine (tetrahydro-1,4-oxazine) is a simple heterocyclic compound that has become a cornerstone in the design of bioactive molecules.[4] Its frequent incorporation into approved drugs and clinical candidates is a testament to its favorable properties that address many challenges in drug development.[1][2]

1.1 Physicochemical Properties of Morpholine

The power of the morpholine moiety lies in its balanced profile. The oxygen atom is an effective hydrogen bond acceptor, while the nitrogen atom acts as a base.[3] This dual functionality allows morpholine-containing molecules to engage in specific molecular interactions with biological targets like enzymes and receptors.[1][5] Furthermore, the morpholine ring generally enhances the aqueous solubility and metabolic stability of a parent compound, improving its pharmacokinetic profile.[1][2]

1.2 The Morpholine Ring in Drug Design

The morpholine scaffold is not merely a passive solubilizing group; it is often an integral part of a drug's pharmacophore.[1] Its rigid, chair-like conformation can properly orient other functional groups for optimal binding to a target protein.[3] This versatility has led to the development of morpholine derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[4][6][7]

Anticancer Activity of Morpholine Derivatives

Morpholine derivatives represent a significant class of anticancer agents, with several compounds demonstrating potent activity by targeting key pathways involved in tumor growth and survival.[4]

2.1 Mechanism of Action: Targeting Key Signaling Pathways

2.1.1 PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers.[8] The morpholine ring is a key structural feature in many PI3K inhibitors, where its oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket.[9][10] This interaction is fundamental to the high-potency inhibition of PI3K isoforms.[9]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gefitinib [label="Gefitinib\n(Morpholine Derivative)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3Ki [label="PI3K Inhibitors\n(e.g., ZSTK474)\n(Morpholine Derivatives)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Gefitinib -> RTK [label="Inhibits", color="#EA4335", style=bold]; PI3Ki -> PI3K [label="Inhibits", color="#EA4335", style=bold]; }

Caption: PI3K/Akt/mTOR pathway showing inhibition points for morpholine derivatives.2.1.2 DNA Damage and Apoptosis Induction

Other morpholine-based anticancer agents function by inducing DNA damage and promoting apoptosis (programmed cell death). Some quinazoline derivatives containing a morpholine moiety have been shown to arrest the cell cycle and induce apoptosis, potentially by interacting with proteins like Bcl-2 that regulate cell death.[11]

2.2 Case Study: Gefitinib

Gefitinib (Iressa) is a prime example of a successful morpholine-containing anticancer drug.[11] It is an anilinoquinazoline derivative used to treat non-small cell lung cancer (NSCLC).[12] Gefitinib functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[13] By competitively binding to the ATP-binding site of the EGFR's intracellular domain, it blocks the downstream signaling cascades, such as the Ras pathway, that lead to uncontrolled cell proliferation.[12][13][14] The morpholine group in Gefitinib is crucial for its pharmacokinetic properties.

2.3 Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2.4 Data Presentation: IC50 Values of Representative Anticancer Morpholine Derivatives

| Compound/Drug | Target | Cell Line | IC50 Value (µM) | Reference |

| Gefitinib | EGFR | NSCLC Cell Lines | ~0.015 - 0.5 | [12][15] |

| ZSTK474 | PI3Kα | A375 (Melanoma) | 0.005 | [16][17] |

| AK-10 | Bcl-2 (putative) | MCF-7 (Breast) | 3.15 | [18] |

| AK-3 | Bcl-2 (putative) | MCF-7 (Breast) | 6.44 | [18] |

| Compound 5h | VEGFR-2 | HT-29 (Colon) | 3.10 | [19] |

Antimicrobial Activity of Morpholine Derivatives

The morpholine scaffold is present in several potent antimicrobial agents, demonstrating efficacy against both bacteria and fungi.[20][21][22]

3.1 Antibacterial Activity

3.1.1 Mechanism of Action: Inhibition of Protein Synthesis

A key mechanism for antibacterial morpholine derivatives is the inhibition of bacterial protein synthesis. They can target the bacterial ribosome, a complex cellular machine responsible for translating mRNA into proteins.

3.1.2 Case Study: Linezolid

Linezolid is a synthetic antibiotic from the oxazolidinone class, which features a morpholine ring.[23][24] It is used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[23][25] Linezolid's unique mechanism involves binding to the 23S ribosomal RNA of the 50S subunit.[23][25][26] This action prevents the formation of a functional 70S initiation complex, which is the very first step of protein synthesis.[25][26][27] This mechanism is distinct from other protein synthesis inhibitors, which typically act at later elongation steps, reducing the chance of cross-resistance.[24]

3.2 Antifungal Activity

3.2.1 Mechanism of Action: Ergosterol Biosynthesis Inhibition

The primary target for many antifungal morpholine derivatives is the ergosterol biosynthesis pathway.[28] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function.[29][30][31] By inhibiting enzymes in this pathway, these drugs deplete ergosterol and cause the accumulation of toxic sterol intermediates, leading to fungal cell death.[29][32]

// Nodes Squalene [label="Squalene", fillcolor="#F1F3F4"]; Lanosterol [label="Lanosterol", fillcolor="#F1F3F4"]; Intermediates [label="Sterol Intermediates", fillcolor="#FBBC05"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell Membrane\n(Integrity)", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzymes Delta14Reductase [label="Δ14-Reductase", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Delta78Isomerase [label="Δ7-Δ8 Isomerase", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Inhibitor Amorolfine [label="Amorolfine\n(Morpholine Derivative)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Squalene -> Lanosterol; Lanosterol -> Delta14Reductase [dir=none]; Delta14Reductase -> Intermediates; Intermediates -> Delta78Isomerase [dir=none]; Delta78Isomerase -> Ergosterol; Ergosterol -> Membrane [label="Incorporated into"];

Amorolfine -> Delta14Reductase [label="Inhibits", color="#EA4335", style=bold]; Amorolfine -> Delta78Isomerase [label="Inhibits", color="#EA4335", style=bold]; }

Caption: Ergosterol biosynthesis pathway showing inhibition by Amorolfine.3.2.2 Case Study: Amorolfine

Amorolfine is a topical antifungal agent belonging to the morpholine class.[29][33] It is used to treat fungal infections of the nails (onychomycosis). Amorolfine works by interfering with two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-Δ8 isomerase.[32][33][34][35] This dual inhibition leads to the depletion of ergosterol and the accumulation of ignosterol in the fungal cell membrane, disrupting its structure and function.[34][35]

3.3 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is described here.

-

Microorganism Preparation: Grow the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum to a concentration of ~5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivative in the broth medium.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (microorganism with no compound) to ensure growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for yeast.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

-

Self-Validation: The clear growth in the positive control and the absence of growth in the negative control validate the assay's integrity.

3.4 Data Presentation: MIC Values of Representative Antimicrobial Morpholine Derivatives

| Compound/Drug | Target Organism | MIC Value (µg/mL) | Reference |

| Linezolid | Staphylococcus aureus (MRSA) | 1 - 4 | [23][25] |

| Linezolid | Enterococcus faecium (VRE) | 1 - 4 | [23][25] |

| Amorolfine | Trichophyton rubrum | 0.03 - 0.12 | [32][33] |

| Amorolfine | Candida albicans | 0.06 - 4 | [32][33] |

| Sila-analogue 24 | Candida albicans | 1 | [36] |

Anti-inflammatory & CNS Activity

Beyond cancer and infectious diseases, morpholine derivatives have shown significant promise in other therapeutic areas.

4.1 Anti-inflammatory Activity

Morpholine-containing compounds have been investigated as potent anti-inflammatory agents.[37] Their mechanisms often involve the modulation of key inflammatory pathways. For example, certain indole derivatives with N-ethyl morpholine moieties have been developed as selective agonists for the cannabinoid 2 (CB2) receptor.[38] Activation of the CB2 receptor, which is found primarily in immune cells, is known to produce anti-inflammatory and analgesic effects.[39][40] In preclinical models of inflammatory pain, these compounds have been shown to reduce hyperalgesia and suppress the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[38]

4.2 Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring, particularly its balanced lipophilic-hydrophilic profile, make it a valuable scaffold for developing drugs that can cross the blood-brain barrier.[2] This has led to the exploration of morpholine derivatives for various CNS disorders. For instance, some morpholine derivatives act as monoamine oxidase (MAO) inhibitors.[25] Linezolid, in addition to its antibiotic properties, is a weak, reversible MAO inhibitor, which can lead to drug interactions with serotonergic agents.[23][25] Other derivatives have been explored for their potential as antidepressant and anxiolytic agents.[39]

Conclusion and Future Perspectives

The morpholine scaffold is a demonstrably "privileged" structure in medicinal chemistry, contributing to a wide array of potent and clinically successful therapeutic agents.[1] Its favorable physicochemical and pharmacokinetic properties, combined with its ability to serve as a critical pharmacophoric element, ensure its continued prominence in drug design.[1][5] The diverse biological activities—from anticancer and antimicrobial to anti-inflammatory and CNS effects—highlight the remarkable versatility of this simple heterocycle.

Future research will likely focus on synthesizing novel morpholine derivatives with enhanced selectivity for specific biological targets to minimize off-target effects. The development of dual-target inhibitors, such as combined PI3K/mTOR inhibitors, represents an exciting frontier for creating more effective cancer therapies.[10] As our understanding of complex disease pathways deepens, the rational incorporation of the morpholine scaffold will undoubtedly continue to yield innovative and impactful medicines.

References

- Pharmacology of Linezolid. (2025). In-depth guide.

-

Ergosterol biosynthesis pathway in Aspergillus fumigatus. (n.d.). ScienceDirect. Retrieved from [Link]

-

Le, J., & Cios, D. A. (2024). Linezolid. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Stalker, D. J., & Jungbluth, G. L. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. Clinical Therapeutics, 24(11), 1759-1775.

-

Amorolfine. (n.d.). Doctor Fungus. Retrieved from [Link]

-

Kim, E. S., & Lee, J. J. (2014). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Thoracic Oncology, 9(9), S103-S108. Retrieved from [Link]

- Pharmacology of Amorolfine; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.

-

Tzara, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2053-2092. Retrieved from [Link]

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(6), 944-955. Retrieved from [Link]

-

What is the mechanism of Amorolfine Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

-

Gefitinib. (n.d.). Wikipedia. Retrieved from [Link]

-

Belkacem, N., et al. (2019). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 89, 103004. Retrieved from [Link]

-

Antimicrobial activity of morpholine derivatives 3-6. (2020). ResearchGate. Retrieved from [Link]

-

Ryder, N. S. (1990). Preclinical data and mode of action of amorolfine. Dermatology, 181 Suppl 1, 1-5. Retrieved from [Link]

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).

-

What is the mechanism of Linezolid? (2024). Patsnap Synapse. Retrieved from [Link]

-

Antifungal Activity of Morpholine and Piperidine Based Surfactants. (2019). ResearchGate. Retrieved from [Link]

-

Kodedová, M., & Sychrová, H. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 8(7), 715. Retrieved from [Link]

-

Linezolid. (n.d.). Wikipedia. Retrieved from [Link]

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

-

What is the mechanism of Gefitinib? (2024). Patsnap Synapse. Retrieved from [Link]

-

Mechanism of action of gefitinib. (n.d.). ResearchGate. Retrieved from [Link]

- Revealing quinquennial anticancer journey of morpholine: A SAR based review. (2023). ScienceDirect.

-

Liu, H., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 9(11), 1081. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(14), 5437. Retrieved from [Link]

-

Singh, S., et al. (2018). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. Retrieved from [Link]

-

Van Dort, M. E., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 113996. Retrieved from [Link]

-

Wei, L., et al. (2020). Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 8, 873. Retrieved from [Link]

-

Alcazar-Fuoli, L., et al. (2012). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 77(12), 1210-1215. Retrieved from [Link]

- Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446.

- Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. (2025).

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). RSC Publishing. Retrieved from [Link]

- The Versatility of the Morpholine Scaffold: A Technical Guide to Structure-Activity Rel

- The Pivotal Role of Morpholine in PI3K Inhibition: A Compar

- Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide to Structure-Activity Rel

-

Göktaş, O., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1253-1261. Retrieved from [Link]

-

Several reported potent morpholine based PI3K inhibitors with examples of binding mode. (2022). ResearchGate. Retrieved from [Link]

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE.

-

Van Dort, M. E., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 229, 113996. Retrieved from [Link]

-

Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. Retrieved from [Link]

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC. Retrieved from [Link]

-

Wang, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12695-12711. Retrieved from [Link]

-

Chen, I. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(3), 233-244. Retrieved from [Link]

-

Wang, L., et al. (2019). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. RSC Advances, 9(2), 929-940. Retrieved from [Link]

- Biological activities of morpholine derivatives and molecular targets involved. (2024).

-

Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788-793. Retrieved from [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 6. ijprems.com [ijprems.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gefitinib - Wikipedia [en.wikipedia.org]

- 14. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 15. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 16. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

- 24. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 25. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 27. Linezolid - Wikipedia [en.wikipedia.org]

- 28. Morpholine antifungals and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 30. mdpi.com [mdpi.com]

- 31. mdpi.com [mdpi.com]

- 32. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]

- 34. Amorolfine - Doctor Fungus [drfungus.org]

- 35. youtube.com [youtube.com]

- 36. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 39. pubs.acs.org [pubs.acs.org]

- 40. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (S)-2-Ethylmorpholine

Preamble: Embracing the Unknown

In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with intriguing structures but undefined biological activities. (S)-2-Ethylmorpholine is one such molecule. A survey of the current scientific literature reveals a significant gap in our understanding of its specific mechanism of action. While the morpholine scaffold is a well-established privileged structure in medicinal chemistry, particularly for central nervous system (CNS) targets, the pharmacological profile of this specific stereoisomer remains largely uncharted territory.[1][2]

This guide, therefore, deviates from a conventional monograph. Instead, it serves as a strategic roadmap for the research scientist tasked with a compelling objective: to systematically uncover the molecular target and elucidate the mechanism of action of this compound. We will proceed with a hypothesis-driven approach, grounded in established principles of pharmacology and drug discovery, to navigate the path from a compound of unknown function to a well-characterized pharmacological agent.

Section 1: Foundational Assessment and Hypothesis Generation

Before embarking on extensive experimental campaigns, a thorough in-silico and physicochemical characterization is paramount. This initial phase provides the foundational data to guide our hypothesis generation.

Physicochemical Properties of 2-Ethylmorpholine

A summary of the known properties of 2-ethylmorpholine is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H13NO | PubChem |

| Molecular Weight | 115.17 g/mol | PubChem |

| XLogP3-AA | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 1: Physicochemical properties of 2-Ethylmorpholine.[3]

These properties suggest that this compound possesses drug-like characteristics, including good aqueous solubility and the potential to cross the blood-brain barrier, making CNS targets a plausible area of investigation.

Hypothesis Generation: Leveraging the Morpholine Scaffold

The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates. Its presence often imparts favorable pharmacokinetic properties and can serve as a key interacting moiety with various biological targets.[1][2] Based on the known pharmacology of other morpholine-containing compounds, we can formulate several primary hypotheses for the potential target classes of this compound:

-

Hypothesis 1: G-Protein Coupled Receptors (GPCRs): The morpholine nitrogen can act as a protonatable amine, a common feature for ligands of aminergic GPCRs such as dopamine, serotonin, and adrenergic receptors.[1][2]

-

Hypothesis 2: Ion Channels: Morpholine derivatives have been shown to interact with various ion channels. The protonated form of this compound could potentially interact with cation channels.

-

Hypothesis 3: Monoamine Transporters: The structural similarity to endogenous monoamines suggests that this compound could be a substrate or inhibitor of serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters.[4]

-

Hypothesis 4: Enzymes: While less common, the morpholine ring can be part of molecules that inhibit various enzymes.

This initial phase of data gathering and hypothesis generation is visually summarized in the workflow diagram below.

Caption: Phase 1 Workflow: Foundational Assessment and Hypothesis Generation.

Section 2: Target Identification and Initial Validation

With our working hypotheses in place, the next logical step is to perform broad-based screening to identify potential molecular targets. This phase is designed to cast a wide net and then progressively narrow down the focus to the most promising candidates.

Broad-Spectrum Screening: The Target Fishing Expedition

A cost-effective and efficient approach to initial target identification is to utilize commercially available broad-spectrum screening panels. These panels typically consist of dozens to hundreds of common drug targets, including GPCRs, ion channels, transporters, and enzymes.

Experimental Protocol: Broad-Spectrum Radioligand Binding Assay Panel

-

Objective: To identify potential molecular targets of this compound by assessing its ability to displace known radioligands from a diverse panel of receptors, channels, and transporters.

-

Methodology:

-

This compound is submitted to a contract research organization (CRO) offering a comprehensive binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of at least 44 targets.

-

The assay measures the percentage of inhibition of radioligand binding for each target.

-

-

Data Interpretation:

-

A significant inhibition (typically >50%) at the screening concentration is considered a "hit" and warrants further investigation.

-

The results will generate a list of potential primary targets and also provide an early indication of off-target liabilities.

-

Hit Confirmation and Dose-Response Analysis

Any "hits" identified in the broad-spectrum screen must be confirmed in-house or through a follow-up fee-for-service assay. This step is crucial to eliminate false positives and to quantify the affinity of this compound for the confirmed target.

Experimental Protocol: Radioligand Binding Affinity Determination (Ki)

-

Objective: To determine the binding affinity (Ki) of this compound for the confirmed target(s).

-

Methodology:

-

A competition binding assay is performed using membranes prepared from cells expressing the target receptor.

-

A single concentration of a suitable radioligand is incubated with increasing concentrations of this compound.

-

The amount of bound radioactivity is measured, and the data are plotted as a function of the concentration of this compound.

-

-

Data Analysis:

-

The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The workflow for this target identification and validation phase is illustrated below.

Caption: Phase 2 Workflow: Target Identification and Initial Validation.

Section 3: Elucidation of the Molecular Mechanism of Action

Once a validated molecular target has been identified, the focus shifts to understanding the nature of the interaction. Is this compound an agonist, antagonist, or an allosteric modulator? This section outlines the key functional assays required to answer these questions.

Functional Characterization: From Binding to Biological Effect

The choice of functional assay is entirely dependent on the nature of the validated target. Below are representative protocols for common target classes.

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

-

Objective: To determine if this compound acts as an agonist or antagonist at a Gi/Gs-coupled GPCR.

-

Methodology:

-

Cells expressing the target GPCR are treated with varying concentrations of this compound.

-

For antagonist testing, cells are co-incubated with this compound and a known agonist.

-

Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

For agonist activity, an EC50 (effective concentration to produce 50% of the maximal response) is calculated.

-

For antagonist activity, an IC50 is determined, and a Schild analysis can be performed to determine the nature of the antagonism (competitive vs. non-competitive).

-

Experimental Protocol: Ion Channel Functional Assay (Patch-Clamp Electrophysiology)

-

Objective: To characterize the effect of this compound on the activity of a specific ion channel.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on cells expressing the target ion channel.

-

A voltage protocol specific to the channel of interest is applied.

-

This compound is applied to the cells, and changes in ion current are recorded.

-

-

Data Analysis:

-

The effect of this compound on channel gating properties (e.g., activation, inactivation, deactivation) is analyzed.

-

A dose-response curve is generated to determine the IC50 or EC50.

-

Downstream Signaling and Cellular Effects

A comprehensive understanding of the mechanism of action requires looking beyond the initial target interaction to the downstream cellular consequences.

Experimental Protocol: Western Blotting for Signaling Pathway Activation

-

Objective: To assess the effect of this compound on downstream signaling pathways.

-

Methodology:

-

Cells are treated with this compound for various times and at different concentrations.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated (activated) forms of key signaling proteins (e.g., ERK, Akt, CREB).

-

-

Data Analysis:

-

Changes in protein phosphorylation are quantified by densitometry.

-

The decision-making process for this phase is captured in the following diagram.

Caption: Phase 3 Workflow: Elucidating the Molecular Mechanism of Action.

Conclusion: A Path Forward

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis, experimentation, and refinement. While the specific molecular target of this compound is not yet publicly known, the experimental framework outlined in this guide provides a robust and logical path to its discovery and characterization. By following this multi-phased approach, researchers can efficiently and effectively unravel the pharmacological mysteries of new chemical entities, paving the way for their potential development as therapeutic agents.

References

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (n.d.). Retrieved from [Link]

-